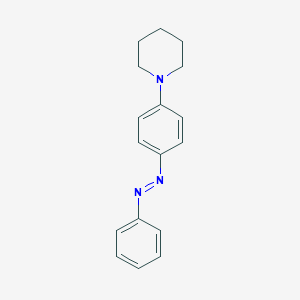

1-(p-(Phenylazo)phenyl)piperidine

Description

1-(p-(Phenylazo)phenyl)piperidine is a piperidine derivative featuring a phenylazo group (-N=N-C₆H₅) attached to the para position of the phenyl ring, which is further bonded to the piperidine nitrogen. This structure combines the rigidity of the azo group with the conformational flexibility of the piperidine ring, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

10282-35-6 |

|---|---|

Molecular Formula |

C17H19N3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

phenyl-(4-piperidin-1-ylphenyl)diazene |

InChI |

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |

InChI Key |

PYSGWVDDUWPEEC-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Synonyms |

4-N-PIPERIDINYLAZOBENZENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Azo-Functionalized Piperidine Derivatives

4-Phenylazophenol (CAS 1689-82-3)

- Structure : Differs by replacing the piperidine group with a hydroxyl (-OH) at the para position of the phenylazo backbone.

- Properties : Higher polarity due to the hydroxyl group, leading to reduced lipophilicity (logP ~2.5 estimated) compared to 1-(p-(phenylazo)phenyl)piperidine (logP ~3.8 predicted).

- Applications : Primarily used as a dye intermediate; lacks piperidine-related bioactivity .

1-[p-(Phenylazo)phenylazo]-2-naphthol (Sudan III)

- Structure : Extends the conjugation with an additional azo group and naphthol system.

- Properties: Enhanced light absorption (λₐᵦₛ >500 nm) due to extended π-conjugation, unlike the simpler phenylazo-piperidine.

Piperidine Derivatives with Acyl/Heterocyclic Substituents

1-(2-Chlorobenzoyl)piperidine (CAS 22342-21-8)

- Structure : Replaces the phenylazo group with a 2-chlorobenzoyl moiety.

- Such derivatives are explored in kinase inhibition .

- Pharmacokinetics : Higher metabolic stability compared to azo compounds due to reduced redox sensitivity .

1-(3-(4-tert-Butylphenyl)-2-methylpropyl)piperidine (Fenpropidin)

- Structure : Features a bulky tert-butylphenyl group linked via a methylpropyl chain.

- Bioactivity : Acts as a fungicide by inhibiting sterol biosynthesis. The alkyl chain enhances membrane permeability, a property less relevant to the planar phenylazo group in the target compound .

1-[1-Oxo-3-phenyl-2E-propenyl]piperidine (Compound 8 in )

- Structure : Contains an α,β-unsaturated ketone instead of an azo group.

- Bioactivity: Isolated from Piper nigrum roots, similar compounds exhibit sedative properties in traditional medicine.

N-Isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one

Piperidine-Based Enzyme Inhibitors

4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclylcarbonyl)piperidines

- Structure : Piperidine substituted with heterocyclic groups (e.g., pyridine, imidazole).

- Bioactivity: Potent histamine H3 antagonists (Ki <10 nM) for neurological disorders.

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Derivatives

Comparative Data Table

Key Research Findings and Contradictions

- Substituent Effects : While acylated piperidines (e.g., 1-benzoyl derivatives) show enhanced enzyme affinity due to electrophilic carbonyl groups , the phenylazo group’s redox sensitivity may limit in vivo stability, necessitating structural optimization .

- Biological vs. Material Applications : Piperidine alkaloids from Piper species emphasize natural product bioactivity, whereas synthetic azo-piperidines are underexplored in pharmacological contexts .

- Contradiction : highlights trifluoromethoxy groups as stabilizing, but suggests azo groups may introduce photodegradation risks, indicating context-dependent substituent utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.